4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Overview
Description
4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda6-thieno[3,2-c][1,2]thiazine-3-carbothioamide is a complex organic compound with a molecular weight of 353.47 g/mol[_{{{CITATION{{{1{4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6-thieno[3,2-c]1,2 .... It is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, methyl, dioxo, and thiazine moieties[{{{CITATION{{{_1{4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6-thieno[3,2-c]1,2 ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-c][1,2]thiazine core[_{{{CITATION{{{1{4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6-thieno[3,2-c][1,2 ...](https://www.sigmaaldrich.com/US/en/product/aablocksinc/aabh99a48e5c?context=bbe). One common approach is the cyclization of appropriately substituted thiophenes under acidic or basic conditions[{{{CITATION{{{1{4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6-thieno[3,2-c]1,2 .... The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the hydroxyl and methyl groups are often added through subsequent functional group transformations[{{{CITATION{{{_1{4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6-thieno[3,2-c]1,2 ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6-thieno[3,2-c]1,2 ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule[_{{{CITATION{{{_1{4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6-thieno[3,2-c]1,2 ....
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups[_{{{CITATION{{{_1{4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6-thieno[3,2-c]1,2 ....
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{_1{4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6-thieno[3,2-c]1,2 ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity may be explored for potential therapeutic applications, such as anti-inflammatory or analgesic properties.
Medicine: The compound could be investigated for its efficacy in treating various diseases, given its unique chemical structure.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood. it is hypothesized that it may interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism of action and potential therapeutic benefits.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Thiazine Derivatives: Other thiazine-based compounds may have comparable chemical properties and applications.
Uniqueness: 4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda6-thieno[3,2-c][1,2]thiazine-3-carbothioamide stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-hydroxy-1-methyl-2,2-dioxo-N-phenylthieno[3,2-c]thiazine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S3/c1-16-10-7-8-21-12(10)11(17)13(22(16,18)19)14(20)15-9-5-3-2-4-6-9/h2-8,17H,1H3,(H,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAANTESRMVIJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(S1(=O)=O)C(=S)NC3=CC=CC=C3)O)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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